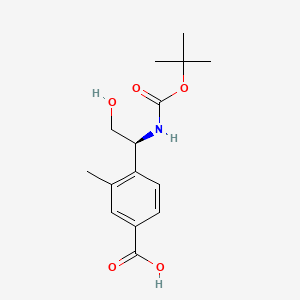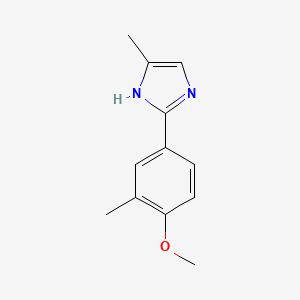![molecular formula C8H7BrN2O B13667124 (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by a hydroxymethylation reaction. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 5-bromo-1H-pyrrolo[2,3-c]pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation: Conversion to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-methyl.
Aplicaciones Científicas De Investigación
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as a building block for constructing more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-cancer properties due to its ability to inhibit specific signaling pathways.
Material Science: Explored for use in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The biological activity of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
- 1H-pyrrolo[2,3-c]pyridine derivatives
Uniqueness
Compared to its analogs, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which can be further functionalized to enhance its biological activity or modify its physicochemical properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 |
Clave InChI |
VUBAYTCVHMBCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=CN=C1Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
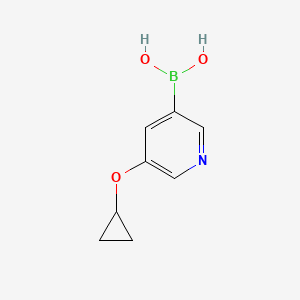
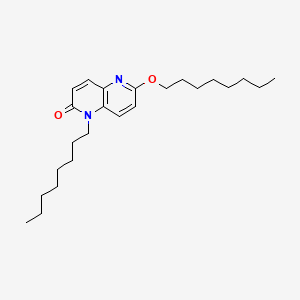

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
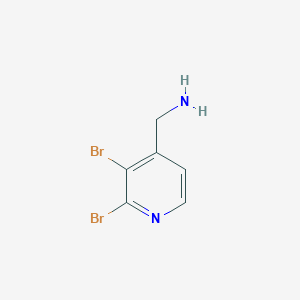
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)



